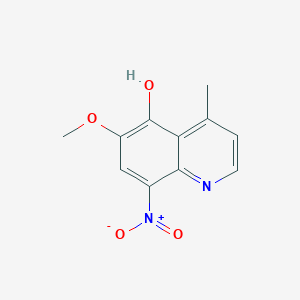
6-methoxy-4-methyl-8-nitroquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-4-methyl-8-nitroquinolin-5-ol is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core with substituents at specific positions, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-methyl-8-nitroquinolin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 6-methoxyquinoline, followed by methylation and hydroxylation steps. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-4-methyl-8-nitroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-Methyl-5-hydroxy-6-methoxy-8-quinolinone.
Reduction: Formation of 4-Methyl-5-hydroxy-6-methoxy-8-aminoquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-methoxy-4-methyl-8-nitroquinolin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating diseases like cancer and malaria.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-methoxy-4-methyl-8-nitroquinolin-5-ol involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-8-nitroquinoline: Shares similar structural features but lacks the methyl and hydroxyl groups.
8-Nitroquinoline: Lacks the methoxy, methyl, and hydroxyl groups but retains the nitro group.
5-Hydroxy-6-methoxy-8-nitroquinoline: Similar structure but without the methyl group
Uniqueness
6-methoxy-4-methyl-8-nitroquinolin-5-ol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can lead to unique electronic properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
6-methoxy-4-methyl-8-nitroquinolin-5-ol |
InChI |
InChI=1S/C11H10N2O4/c1-6-3-4-12-10-7(13(15)16)5-8(17-2)11(14)9(6)10/h3-5,14H,1-2H3 |
InChI Key |
JGJUFNZJBLULLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














